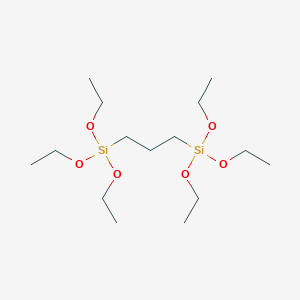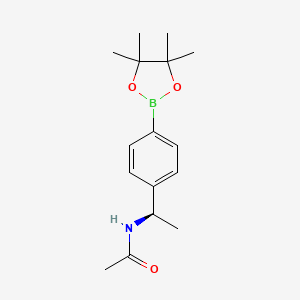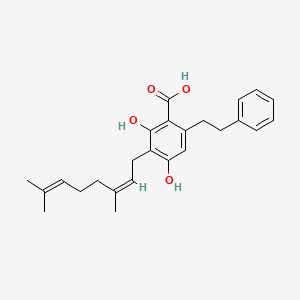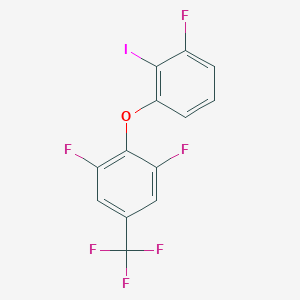
3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- is a silicon-based organic compound with the molecular formula C15H36O6Si2 It is characterized by the presence of silicon-oxygen bonds and ethoxy groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- typically involves the reaction of silicon-based precursors with ethoxy-containing reagents. One common method involves the use of 1,2-bis(triethoxysilyl)ethane under acidic conditions, leading to the formation of the desired compound through a series of condensation reactions . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is essential to achieve consistent product quality. Additionally, purification steps, such as distillation or chromatography, are employed to remove impurities and obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds, leading to the formation of siloxane-based products.
Reduction: Reduction reactions may involve the conversion of ethoxy groups to hydroxyl groups.
Substitution: The ethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of catalysts, such as transition metal complexes, and may be carried out under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane polymers, while substitution reactions can produce a variety of functionalized silicon compounds.
Applications De Recherche Scientifique
3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, such as silicon-based polymers and composites, which have applications in electronics, coatings, and adhesives.
Chemistry: The compound serves as a precursor for the synthesis of other silicon-containing compounds and is used in studies of silicon-oxygen chemistry.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and biomedical implants due to its biocompatibility and unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and as a component in formulations for coatings, sealants, and adhesives.
Mécanisme D'action
The mechanism by which 3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. These interactions can lead to the formation of stable silicon-based structures, which contribute to the compound’s properties. The ethoxy groups play a crucial role in facilitating these interactions by providing reactive sites for further chemical modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(triethoxysilyl)ethane: A precursor used in the synthesis of 3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy-.
1,3-Bis(triethoxysilyl)propane: Undergoes similar condensation reactions to form cyclic disilsesquioxanes.
1,4-Bis(triethoxysilyl)butane: Another compound that forms cyclic disilsesquioxanes under appropriate conditions.
Uniqueness
3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- is unique due to its specific molecular structure, which includes two silicon atoms bonded to ethoxy groups and oxygen atoms. This structure imparts distinct chemical properties, such as high reactivity and the ability to form stable silicon-oxygen networks. These properties make it valuable for various applications in materials science, chemistry, and industry.
Propriétés
Numéro CAS |
60021-86-5 |
|---|---|
Formule moléculaire |
C15H36O6Si2 |
Poids moléculaire |
368.61 g/mol |
Nom IUPAC |
triethoxy(3-triethoxysilylpropyl)silane |
InChI |
InChI=1S/C15H36O6Si2/c1-7-16-22(17-8-2,18-9-3)14-13-15-23(19-10-4,20-11-5)21-12-6/h7-15H2,1-6H3 |
Clé InChI |
PYOKTQVLKOAHRM-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14085417.png)
![3-[(4-Methoxyphenyl)methyl]-6-oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B14085427.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14085440.png)
![2-(3-Ethoxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085445.png)

![1-(2,3-Dimethoxyphenyl)-2-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085456.png)
![(1S,2S,4R)-4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B14085472.png)

![3-(3-Carbamoylphenyl)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B14085476.png)
![Tert-butyl 3-[3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B14085481.png)
![3-[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14085485.png)


